molecular formula C50 H76 N14 O19 S6 B1145084 MM-419447 (Linaclotide Metabolite) CAS No. 832118-08-8

MM-419447 (Linaclotide Metabolite)

Cat. No.: B1145084
CAS No.: 832118-08-8
M. Wt: 1369.61
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of MM-419447

The discovery of MM-419447 emerged from comprehensive metabolic studies conducted on linaclotide, a synthetic guanylate cyclase-C agonist developed for treating constipation-related gastrointestinal disorders. Initial pharmacokinetic investigations revealed that linaclotide undergoes extensive proteolytic metabolism within the small intestine, leading to the identification of its primary active metabolite. The metabolite was designated MM-419447, also known as Des-Tyrosine-14 linaclotide, reflecting its structural derivation from the parent compound through the removal of the C-terminal tyrosine residue.

Early metabolic studies demonstrated that MM-419447 formation occurs rapidly in the duodenum and jejunum through the action of carboxypeptidase A, which specifically cleaves the C-terminal tyrosine moiety that is not protected by the disulfide bond structure. This metabolic transformation was found to be a consistent and reproducible process across multiple species, including rats, mice, and humans, establishing MM-419447 as the predominant circulating form of active peptide following oral linaclotide administration.

The identification of MM-419447 as a pharmacologically active entity rather than merely an inactive metabolic byproduct represented a paradigm shift in understanding linaclotide's therapeutic mechanism. Subsequent research revealed that this metabolite contributes significantly to the overall pharmacological activity of linaclotide therapy, with some studies suggesting that MM-419447 may be the primary effector molecule responsible for therapeutic outcomes.

Classification as a Guanylate Cyclase-C Agonist

MM-419447 is classified as a selective guanylate cyclase-C agonist, sharing this classification with its parent compound linaclotide and other endogenous peptides such as guanylin and uroguanylin. The compound demonstrates high-affinity binding to guanylate cyclase-C receptors located on the luminal surface of intestinal epithelial cells, initiating a cascade of intracellular signaling events that culminate in increased cyclic guanosine monophosphate production.

Comparative binding studies utilizing human T84 cells have demonstrated that MM-419447 exhibits pH-independent binding characteristics across the physiological range of gastrointestinal pH conditions, from pH 5 to pH 8. This pH independence represents a significant advantage over endogenous guanylate cyclase-C ligands such as guanylin and uroguanylin, which show reduced binding affinity under acidic conditions. The equipotent binding affinity of MM-419447 compared to linaclotide has been confirmed through competitive binding assays using rat intestinal epithelial cells.

Mechanistic studies have revealed that MM-419447 binding to guanylate cyclase-C results in rapid elevation of intracellular cyclic guanosine monophosphate concentrations through enzymatic conversion of cytoplasmic guanosine triphosphate. This cyclic guanosine monophosphate production occurs in a concentration-dependent manner, with MM-419447 demonstrating similar potency to linaclotide in stimulating maximal cyclic guanosine monophosphate accumulation in T84 cell cultures.

Relationship to Parent Compound Linaclotide

MM-419447 maintains a direct structural and functional relationship to linaclotide, representing a 13-amino acid cyclic peptide derived through specific proteolytic modification of the 14-amino acid parent compound. The structural relationship is characterized by the retention of all three critical disulfide bonds that stabilize the active conformation, while losing only the C-terminal tyrosine residue through carboxypeptidase A-mediated cleavage.

Property Linaclotide MM-419447
Amino Acid Length 14 residues 13 residues
Disulfide Bonds 3 (Cys1-Cys6, Cys2-Cys10, Cys5-Cys13) 3 (maintained pattern)
Molecular Weight 1526.73 Da 1363.55 Da
pH-Independent Binding Yes Yes
Guanylate Cyclase-C Affinity High Equipotent

The formation of MM-419447 from linaclotide represents the primary metabolic pathway for the parent compound, with studies indicating that virtually all recovered active peptide from fecal samples consists of MM-419447 rather than unchanged linaclotide. This metabolic conversion occurs rapidly following oral administration, with MM-419447 becoming the predominant active species within the gastrointestinal tract.

Pharmacological studies have demonstrated that MM-419447 retains the full spectrum of biological activities associated with linaclotide, including stimulation of intestinal fluid secretion, acceleration of gastrointestinal transit, and visceral analgesic effects. In comparative studies using rat models of gastrointestinal function, orally administered MM-419447 produced significant increases in fluid secretion into small intestinal loops and dose-dependent acceleration of gastrointestinal transit, with potency equivalent to linaclotide.

Significance in Gastrointestinal Physiology Research

MM-419447 has emerged as a valuable research tool for investigating the role of the guanylate cyclase-C/cyclic guanosine monophosphate pathway in gastrointestinal physiology and pathophysiology. The compound's unique properties, including its pH-independent binding and equipotent activity compared to linaclotide, make it particularly suitable for mechanistic studies examining intestinal secretion, motility, and visceral sensation.

Research utilizing MM-419447 has contributed significantly to understanding the molecular mechanisms underlying visceral hypersensitivity, a key pathophysiological feature of irritable bowel syndrome. Studies have demonstrated that MM-419447 binding to guanylate cyclase-C results in bidirectional cyclic guanosine monophosphate efflux from intestinal epithelial cells, with both luminal and basolateral secretion patterns. This bidirectional efflux is mediated by specific transport proteins, including multidrug resistance proteins 4 and 5, which function as overflow pumps during periods of elevated intracellular cyclic guanosine monophosphate concentrations.

The compound has proven instrumental in elucidating the anti-nociceptive mechanisms of guanylate cyclase-C activation. Research has shown that extracellular cyclic guanosine monophosphate released following MM-419447-induced guanylate cyclase-C activation directly inhibits colonic nociceptors through membrane targets accessible from extracellular sites. This mechanism provides a molecular basis for understanding how guanylate cyclase-C agonists can produce visceral analgesic effects without systemic absorption.

Overview of Current MM-419447 Research Landscape

Contemporary research involving MM-419447 encompasses multiple domains of gastrointestinal physiology and pharmacology, with particular emphasis on mechanistic studies and therapeutic development applications. Current investigations focus on characterizing the precise molecular targets through which extracellular cyclic guanosine monophosphate mediates its anti-nociceptive effects, as well as exploring potential applications beyond traditional constipation-related disorders.

Properties

CAS No.

832118-08-8

Molecular Formula

C50 H76 N14 O19 S6

Molecular Weight

1369.61

Synonyms

L-cysteinyl-L-cysteinyl-L-α-glutamyl-L-tyrosyl-L-cysteinyl-L-cysteinyl-L-asparaginyl-L-prolyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteine;  132: PN: US20050020811 SEQID: 125 Claimed Sequence;  13: PN: WO2014151200 SEQID: 56 Claimed Protein;  44: PN

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Irritable Bowel Syndrome with Constipation (IBS-C)
    • MM-419447 significantly improves abdominal symptoms (pain, bloating) and bowel symptoms (constipation) compared to placebo treatments .
    • Phase 2 clinical trials demonstrated that linaclotide increased the frequency of spontaneous bowel movements and improved stool consistency .
  • Chronic Idiopathic Constipation
    • Patients receiving linaclotide showed notable improvements in bowel function and reduced straining during defecation .
    • The incidence of adverse effects such as diarrhea was higher in linaclotide-treated groups but was considered manageable compared to the therapeutic benefits .

Pharmacokinetics

  • Absorption : Both linaclotide and MM-419447 exhibit minimal systemic absorption after oral administration, with concentrations below quantifiable levels in plasma. This characteristic reduces the risk of systemic side effects while allowing local action in the gut .
  • Excretion : The recovery of active peptides in feces post-administration indicates that MM-419447 is predominantly excreted unchanged .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of MM-419447:

Study TypeFindings
Phase 1 Clinical TrialsConfirmed pharmacokinetics; minimal systemic exposure even at high doses .
Phase 2 TrialsSignificant improvement in bowel function metrics; dose-dependent effects observed .
Safety StudiesReported adverse events were primarily gastrointestinal but manageable; diarrhea was the most common side effect .

Preparation Methods

Fmoc-SPPS Approach

Fmoc-SPPS is the predominant method for linaclotide synthesis, utilizing Rink amide resin (RAM) or 2-chlorotrityl hydrazine resin. The protocol involves iterative deprotection and coupling cycles:

  • Deprotection : 30% piperidine/DMF (2 × 5 min) removes Fmoc groups.

  • Coupling : Amino acids (5 equiv) are activated with HCTU/DIEA (1:1:1) in DMF, with double couplings (5 and 10 min) to ensure >95% efficiency.

  • Side-chain protection : Cys(Trt), Asn(Trt), and Glu(OtBu) prevent undesired reactions during synthesis.

After assembly, peptides are cleaved from the resin using 90% TFA/5% TIPS/5% H₂O, yielding linear precursors with free thiols.

Table 1: Fmoc-SPPS Parameters for Linaclotide Synthesis

ParameterSpecificationSource
ResinRink amide (0.74 mmol/g)
Coupling ReagentHCTU/DIEA
Deprotection Agent30% piperidine/DMF
Cleavage Cocktail90% TFA/5% TIPS/5% H₂O
Side-chain ProtectionCys(Trt), Asn(Trt), Glu(OtBu)

Boc-SPPS for Selenocysteine Analogues

Boc-SPPS is employed for selenocysteine-containing analogues, such as [Sec1,6; D-Tyr14]-linaclotide. Boc-Sec(Meb)-OH is incorporated to direct diselenide bond formation, enhancing oxidative folding efficiency. Hydrofluoric acid (HF) cleavage is used to preserve acid-sensitive selenocysteine residues, followed by folding in ammonium bicarbonate buffer (pH 8.2).

Oxidative Folding Strategies

Oxidative folding converts linear, reduced linaclotide into its bioactive conformation with three disulfide bonds (Cys1–Cys6, Cys2–Cys10, Cys5–Cys13).

Standard Oxidative Folding

The optimized protocol involves:

  • Buffer : 100 mM NaH₂PO₄, 2 M guanidine hydrochloride (Gdn·HCl), pH 7.0.

  • Peptide concentration : ~200 μM.

  • Duration : 24 hours under stirring.

  • Monitoring : Analytical RP-HPLC and ESI-MS confirm disulfide bond formation.

This method yields a single predominant isomer (>95% purity), critical for biological activity.

Accelerated Folding via Diselenide Bonds

Replacing Cys1 and Cys6 with selenocysteine residues (Sec1,6) enables rapid diselenide bond formation. Folding in 0.1 M ammonium bicarbonate (pH 8.2) achieves complete oxidation within 6 hours, leveraging the selenol’s lower redox potential.

Table 2: Oxidative Folding Conditions

ConditionStandard MethodSelenocysteine MethodSource
BufferNaH₂PO₄/Gdn·HCl, pH 7NH₄HCO₃, pH 8.2
Time24 hours6 hours
Key ModificationNoneSec1,6 substitution

Regioselective Disulfide Bond Formation

A novel approach employs orthogonal cysteine protection to direct disulfide pairing, circumventing random oxidation.

Orthogonal Protecting Groups

  • Cys1/Cys6 : 4-methoxytrityl (Mmt) – removed by 2% TFA/DCM.

  • Cys2/Cys10 : Diphenylmethyl (Dpm) – stable under mild acid.

  • Cys5/Cys13 : 2-nitrobenzyl (o-NBn) – cleaved via photolysis.

Stepwise Oxidation

  • Deprotection : Mmt groups are removed first, allowing Cys1–Cys6 oxidation in the solid phase.

  • Liquid-phase oxidation : Subsequent deprotection of Dpm and o-NBn groups enables sequential Cys2–Cys10 and Cys5–Cys13 bond formation.

This method achieves >90% regioselectivity, simplifying purification.

Cyclization and One-Pot Synthesis Techniques

Intramolecular native chemical ligation (NCL) enables backbone cyclization, enhancing proteolytic stability.

Hydrazide-Based Cyclization

[Cyclic]-linaclotide is synthesized via a one-pot NCL and oxidative folding strategy:

  • Resin : 2-chlorotrityl hydrazine functionalized with Fmoc-Tyr(tBu).

  • Cleavage : HF liberates the peptide hydrazide, which undergoes NaNO₂-mediated activation to form an acylthioester.

  • Cyclization : Intramolecular NCL at pH 3.0 yields cyclic linaclotide, followed by oxidative folding.

Table 3: One-Pot Cyclization Parameters

ParameterSpecificationSource
Resin2-Chlorotrityl hydrazine
Activation ReagentNaNO₂ (10 equiv)
Ligation Buffer0.2 M sodium phosphate/6 M GdnHCl, pH 3
Folding Buffer100 mM NaH₂PO₄, 2 M Gdn·HCl, pH 7.0

Purification and Analysis via HPLC

RP-HPLC is indispensable for purifying linaclotide and quantifying MM-419447.

Analytical HPLC Method

  • Column : SinoChrom ODS-BP (4.6 × 250 mm).

  • Mobile Phase : Gradient from 7% to 25% acetonitrile in 30 mM phosphate (pH 2.8).

  • Detection : UV at 214 nm.

  • Linearity : R² > 0.999 over 0.1–1.0 mg/mL.

Preparative HPLC for Metabolite Isolation

Scaling the analytical method to a preparative C18 column (21.2 × 250 mm) enables isolation of MM-419447 with >95% purity .

Q & A

Q. How is MM-419447 formed from linaclotide, and what are its primary sites of activity?

MM-419447 is generated via proteolytic cleavage of linaclotide in the small intestine, specifically through the loss of the C-terminal tyrosine residue. Both linaclotide and MM-419447 undergo reduction of disulfide bonds in the intestinal lumen, followed by degradation into smaller peptides and amino acids. MM-419447 is pharmacodynamically active, binding to guanylate cyclase-C (GC-C) receptors on intestinal epithelial cells to stimulate intracellular cGMP accumulation, which drives fluid secretion and accelerates gastrointestinal transit . Methodologically, researchers can simulate intestinal metabolism using in vitro models with carboxypeptidases or luminal proteases to study conversion rates .

Q. What methodological approaches are used to quantify MM-419447 in biological matrices?

Due to low systemic absorption (<1% in rats and humans), fecal sampling is critical for quantifying MM-419446. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for detecting intact peptides, as it provides high sensitivity and specificity. Researchers should account for matrix effects by using stable isotope-labeled internal standards. Additionally, in situ intestinal loop models in rats can measure intraluminal cGMP levels as a surrogate for MM-419447 activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of MM-419447 to GC-C across different experimental models?

Discrepancies in binding affinity data may arise from variations in assay conditions (e.g., pH, redox state) or cell models. For example, T84 human colorectal carcinoma cells show robust cGMP responses to MM-419447, but primary intestinal epithelial cells may exhibit lower sensitivity due to differences in receptor density or coupling efficiency. To standardize results, researchers should:

  • Use identical buffer conditions (e.g., simulating intestinal pH and protease activity).
  • Validate GC-C expression levels via Western blot or qPCR in cell lines.
  • Compare dose-response curves across multiple models (e.g., T84 cells, rat jejunal membranes) .

Q. What are the challenges in designing in vitro models to study MM-419447's effects on intestinal secretion, and how can they be addressed?

Key challenges include replicating the intestinal lumen's proteolytic environment and maintaining peptide stability. Methodological solutions include:

  • Protease inhibition: Use protease inhibitors (e.g., aprotinin) to stabilize MM-419447 during short-term assays.
  • Co-culture systems: Combine intestinal epithelial cells with mucus-secreting cells to mimic the luminal barrier.
  • Microphysiological systems: Employ gut-on-a-chip platforms with dynamic flow to simulate peristalsis and shear stress, enhancing physiological relevance .

Q. How can conflicting data on MM-419447's systemic exposure be reconciled in preclinical studies?

While systemic absorption of MM-419447 is minimal, portal vein concentrations in rats suggest transient low-level exposure. To resolve this, researchers should:

  • Use sensitive detection methods (e.g., ultra-high-resolution LC-MS) with lower limits of quantification (LLOQ < 0.1 ng/mL).
  • Conduct time-course studies to capture peak exposure windows.
  • Compare portal versus systemic circulation samples to distinguish localized versus systemic effects .

Integration with Broader Research

Q. What strategies are recommended for integrating MM-419447 studies with investigations into other GC-C agonists (e.g., plecanatide)?

Comparative studies should focus on:

  • Structural differences: MM-419447 lacks the C-terminal tyrosine present in linaclotide, which may alter receptor interaction kinetics. Molecular docking simulations can highlight binding domain variations.
  • Functional assays: Parallel measurements of cGMP production in T84 cells or intestinal organoids under identical conditions.
  • Cross-species validation: Test agonist efficacy in human versus rodent GC-C isoforms to identify translational gaps .

Q. How should researchers design PICOT-driven studies to investigate MM-419447's role in visceral pain modulation?

Example PICOT framework:

  • Population: Rodent models of visceral hypersensitivity (e.g., acetic acid-induced colorectal distension).
  • Intervention: Oral administration of MM-419447 at 10–100 µg/kg.
  • Comparison: Linaclotide or vehicle control.
  • Outcome: Reduction in pain-related behaviors (e.g., visceromotor response threshold) and cGMP-dependent neuronal desensitization.
  • Time: Acute (1–4 hours post-dose) and chronic (7-day) assessments. Statistical power analysis should ensure adequate sample size (n ≥ 8/group) to detect ≥30% differences in pain thresholds .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent effects of MM-419447 on gastrointestinal transit?

Use nonlinear regression (e.g., log[agonist] vs. response curves) to calculate EC50 values. For in vivo transit studies (e.g., charcoal meal assays), apply mixed-effects models to account for inter-animal variability. Pair these with immunohistochemical validation of cGMP levels in intestinal tissues .

Q. How can researchers address limitations in detecting MM-419447's metabolites in complex biological samples?

Advanced metabolomic workflows, such as untargeted GC-MS or MALDI-TOF imaging, can identify degradation products. For fecal samples, pre-treatment with solid-phase extraction (SPE) improves peptide recovery. Researchers should also validate findings with synthetic metabolite standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.